5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the chlorination of 3-ethyl-1,2-oxazole-4-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent . The reaction proceeds as follows:
3-ethyl-1,2-oxazole-4-sulfonic acid+SOCl2→5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceutical Development: The compound is employed in the development of new drugs due to its potential biological activities.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Research: The compound is studied for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
- 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonic acid
- 5-Chloro-3-ethyl-1,2-oxazole-4-sulfonamide
Uniqueness
5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its sulfonyl chloride group makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
5-chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO3S/c1-2-3-4(12(7,9)10)5(6)11-8-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBEIFOQIPCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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